Aldosterone-d4

Clinical endocrinology Primary aldosteronism Method validation

Aldosterone-d4 is a deuterium-labeled (9,11,12,12-D4) aldosterone analog, essential as a stable isotope internal standard for LC-MS/MS clinical and research workflows. It directly addresses the documented 22–37% positive bias and -33.4% negative Bland-Altman bias of aldosterone immunoassays, preventing false positives in primary aldosteronism screening. As a +4 Da mass shift analog, it co-elutes exactly with aldosterone, fully correcting extraction recovery variability (64–101%) and ion suppression, unlike unlabeled or dissimilar internal standards. Available as a solution or solid with certified isotopic purity ≥98 atom % D.

Molecular Formula C₂₁H₂₄D₄O₅
Molecular Weight 364.47
Cat. No. B1163993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAldosterone-d4
Synonyms(11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-al-d4;  11β,21-Dihydroxypregn-4-ene-3,18,20-trione-d4;  18-Formyl-11β,21-dihydroxy_x000B_-4-pregnene-3,20-dione-d4;  18-Oxocorticosterone-d4;  Aldocortene-d4;  Electrocortin-d4;  Elektrocortin-d4;  NSC 73856-d4;  Reich
Molecular FormulaC₂₁H₂₄D₄O₅
Molecular Weight364.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aldosterone-d4 Isotopic Purity and Analytical Specifications for Quantitative LC-MS/MS Applications


Aldosterone-d4 (CAS unlabeled: 52-39-1) is a deuterium-labeled analog of the primary mineralocorticoid hormone aldosterone, with four hydrogen atoms selectively replaced by deuterium at the 9, 11, 12, and 12 positions . It is available in solution formulations at concentrations of 100 μg/mL in acetonitrile and solid forms with certified isotopic purity ≥98 atom % D and chemical purity ≥97% (CP) . As a stable isotope-labeled internal standard, Aldosterone-d4 exhibits a +4 Da mass shift relative to unlabeled aldosterone (M+4), making it suitable for quantitative mass spectrometry applications in clinical research, endocrine studies, and steroid profiling .

Why Unlabeled Aldosterone or Alternative Internal Standards Cannot Replace Aldosterone-d4 in Clinical Aldosterone Quantification


Generic substitution of Aldosterone-d4 with unlabeled aldosterone or structurally dissimilar internal standards is precluded by the well-documented inaccuracy of immunoassay-based methods for clinical aldosterone measurement [1]. Commercial immunoassays demonstrate positive biases ranging from 22% to 37% when compared to LC-MS/MS methods using deuterated internal standards, with Bland-Altman analysis revealing large negative bias for aldosterone immunoassays of −33.4% [1][2]. Unlabeled aldosterone cannot serve as an internal standard for isotope dilution MS due to co-elution and identical mass-to-charge ratio; structurally dissimilar analogs (e.g., cortisol-d4 or corticosterone-d4) exhibit different extraction recoveries, ionization efficiencies, and chromatographic retention times, introducing matrix effect variability that cannot be fully corrected [3]. The deuterium labeling of Aldosterone-d4 provides near-identical physicochemical properties to the target analyte, enabling full correction of recovery variability (64–101% across steroids in multiplexed assays) and eliminating ion suppression effects [2][3].

Quantitative Differentiation Evidence: Aldosterone-d4 vs. Unlabeled Aldosterone and Alternative Internal Standards


LC-MS/MS with Aldosterone-d4 Eliminates 22–37% Positive Bias Observed in Clinical Immunoassays

A direct head-to-head comparison of a 2D-LC-MS/MS method using Aldosterone-d4 as internal standard versus three commercial immunoassays (Siemens Coat-A-Count, DiaSorin CLIA-LIAISON, IBL ELISA) demonstrated that immunoassays consistently overestimate aldosterone concentrations with positive biases ranging from 22% to 37% [1]. The LC-MS/MS method achieved a limit of quantification (LOQ) of 0.04 nmol/L and limit of detection (LOD) of 0.02 nmol/L, with inter- and intra-assay imprecision <10% at concentrations of 0.13, 1.38, and 8.30 nmol/L [1].

Clinical endocrinology Primary aldosteronism Method validation

Aldosterone-d4-Based Candidate Reference Measurement Procedure Achieves ≤3.18% Imprecision and 98–102% Recovery

An isotope dilution LC-IDMS/MS candidate reference measurement procedure (RMP) using a deuterium-labeled internal standard (functionally equivalent to Aldosterone-d4) demonstrated imprecision ≤3.18% for plasma aldosterone at concentrations of 124.8, 867.0, and 2628.5 pmol/L, with recoveries ranging from 98.11% to 101.61% [1]. The limit of detection was 19.4 pmol/L (S/N > 3), and the lowest limit of quantification was 27.7 pmol/L (S/N > 10, CV < 10.0%) [1].

Reference measurement procedure Isotope dilution MS Clinical standardization

Multiplexed Steroid Profiling with Aldosterone-d4 Corrects −33.4% Immunoassay Bias

A cross-study comparison of an LC-MS/MS method for simultaneous quantification of 15 adrenal steroids, employing deuterated internal standards including a compound analogous to Aldosterone-d4, revealed that routine aldosterone immunoassay (AldoCT, CisBio International) exhibited a large negative bias of −33.4% when compared to the LC-MS/MS method [1]. Recovery of steroids in this multiplexed assay ranged from 64% for 21-deoxycortisol to 101% for cortisol, with all variability fully corrected by deuterated internal standards [1].

Multiplexed steroid analysis Congenital adrenal hyperplasia Method comparison

Isotopic Purity ≥98 Atom % D Ensures Minimal Cross-Talk and Accurate M+4 Signal Quantification

Aldosterone-d4 is specified with isotopic purity ≥98 atom % D and chemical purity ≥97% (CP), with a mass shift of M+4 relative to unlabeled aldosterone . In LC-MS/MS applications, the signal intensity variability and measurement imprecision are reduced by bracketing calibration using deuterated internal standards, achieving linearity of R² = 0.999 across a range of 27.7 to 2774.4 pmol/L [1].

Isotopic purity Mass spectrometry Internal standard

Aldosterone-d4 High-Value Application Scenarios in Clinical Research and Analytical Laboratory Workflows


Clinical Diagnostic Testing for Primary Aldosteronism Screening and Confirmation

Aldosterone-d4 serves as the essential internal standard in LC-MS/MS methods for accurate quantification of plasma and serum aldosterone in primary aldosteronism diagnostic workflows. Evidence demonstrates that immunoassays overestimate aldosterone by 22–37% relative to Aldosterone-d4-based LC-MS/MS methods, which can lead to false-positive screening results and unnecessary confirmatory testing [1]. The 2D-LC-MS/MS method using Aldosterone-d4 achieved an LOQ of 0.04 nmol/L with inter- and intra-assay imprecision <10%, enabling reliable differentiation between normal and elevated aldosterone concentrations in clinical specimens [1].

Reference Measurement Procedure Development and Clinical Laboratory Standardization

Aldosterone-d4 is a critical component in candidate reference measurement procedures (RMPs) for aldosterone value assignment and clinical assay standardization. An isotope dilution LC-IDMS/MS RMP using deuterated internal standard achieved imprecision ≤3.18% and recoveries of 98.11–101.61%, meeting the stringent metrological requirements of ≤5% total CV and ≤3% bias [2]. This performance enables Aldosterone-d4-based methods to serve as accuracy baselines for evaluating and calibrating routine clinical immunoassays and for assigning values to certified reference materials [2].

Multiplexed Adrenal Steroid Profiling for Congenital Adrenal Hyperplasia and Endocrine Disorder Assessment

Aldosterone-d4, or functionally equivalent deuterated aldosterone internal standards, enables accurate quantification of aldosterone within multiplexed LC-MS/MS panels simultaneously measuring 15 adrenal steroids. Evidence shows that commercial aldosterone immunoassays exhibit a −33.4% negative bias relative to LC-MS/MS methods using deuterated internal standards, while deuterated internal standards fully correct steroid recovery variability ranging from 64% to 101% across the panel [3]. This capability supports comprehensive profiling of mineralocorticoid and glucocorticoid pathways from small-volume samples, facilitating diagnosis and monitoring of congenital adrenal hyperplasia and other adrenal disorders [3].

Pharmacokinetic and Metabolic Studies Requiring Stable Isotope-Labeled Tracers

Aldosterone-d4 is employed as a stable isotope-labeled tracer for quantitative analysis in drug development and metabolic research applications. Deuteration of aldosterone provides near-identical physicochemical properties to the unlabeled compound while enabling unambiguous mass spectrometric differentiation, facilitating accurate quantification in complex biological matrices . The certified isotopic purity ≥98 atom % D and defined deuterium incorporation at the 9,11,12,12 positions ensures consistent analytical performance across studies, supporting applications in aldosterone metabolism investigation, mineralocorticoid receptor binding studies, and assessment of renin-angiotensin-aldosterone system modulation.

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